tert-Butyl (S)-6-(Fmoc-amino)-2-aminohexanoate Hydrochloride
Description
Properties
Molecular Formula |
C25H33ClN2O4 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H |
InChI Key |
ODVRYXVAUBMJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Amino Acid Derivative
The core of the preparation involves the asymmetric synthesis of the (S)-configured amino acid, followed by its protection with Fmoc and tert-butyl groups.
Formation of the Hydrochloride Salt
The free base form of the protected amino acid is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent (e.g., diethyl ether or ethereal HCl), enhancing stability and solubility.
| Step | Description | References & Data | Notes |
|---|---|---|---|
| 4 | Salt formation | The protected amino acid base is exposed to HCl gas or HCl solution, precipitating the hydrochloride salt. | This step is crucial for handling and storage, especially for solid-phase synthesis applications. |
Advanced Synthetic Techniques and Innovations
Use of Protecting Groups
The choice of Fmoc for amino protection and tert-butyl for carboxyl protection is standard in peptide chemistry, owing to their orthogonal deprotection conditions. Fmoc can be removed under basic conditions (piperidine), while tert-butyl esters are cleaved under acidic conditions (TFA), allowing sequential deprotection.
Stereoselectivity and Chirality Control
Chiral catalysts or auxiliaries, such as chiral phosphine complexes or asymmetric hydrogenation, are employed to ensure the stereochemical integrity of the (S)-enantiomer. Patent literature indicates that asymmetric synthesis routes are optimized to minimize racemization during protection steps.
Alternative Synthetic Approaches
Recent research suggests employing solid-phase synthesis techniques for the assembly of amino acid derivatives, which streamline purification and allow for automation. Additionally, microwave-assisted synthesis has been explored to accelerate esterification and protection steps, improving overall efficiency.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Esterification and Amidation: The carboxyl group can form esters and amides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under basic conditions.
Esterification: Alcohols in the presence of DCC or other coupling agents.
Major Products
Deprotected Lysine Derivatives: Resulting from the removal of the Fmoc group.
Substituted Lysine Derivatives: Formed through nucleophilic substitution reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "tert-Butyl (S)-6-(Fmoc-amino)-2-aminohexanoate Hydrochloride":
Scientific Research Applications
- Peptide Synthesis and Modification: 6-aminohexanoic acid (Ahx), which is structurally related, is a synthetic lysine analog and plays a role in the chemical synthesis of modified peptides and various biologically active structures . It's also used as a linker in various biologically active structures .
- Modification of Dendrimers: 6-aminohexanoic acid has been used to link arginine molecules to poly(amidoamine) dendrimers (PAMAM) to modify their hydrophobicity and flexibility . These modified PAMAM structures are tested as non-viral vectors for gene and drug delivery .
- Production of Polyamides (Nylon): 6-aminohexanoic acid sees extensive use as a starting material in the production of nylon-6 and nylon-66 polyamides .
- As an Antifibrinolytic Drug: 6-aminohexanoic acid is mainly used clinically as an antifibrinolytic drug .
Related Compounds:
- tert-butyl (2S,4R)-4-(benzyloxy)-2-((((S)-6-(((benzyloxy)carbonyl)amino)-1-(tert-butoxy)-1-oxohexan-2-yl)amino)methyl)pyrrolidine-1-carboxylate: Application of a previously reported procedure from compound 43 (2.33 g, 7.6 mmol) and commercial H-Lys(Z)-OtBu.HCl (1.71 g , 4.6 mmol) afforded compound 20 (2.53 g, yield 88%) as a colourless oil after purification by chromatography on silica gel (cHex/EtOAc, 50/50) .
- (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride: This compound is related to the query compound as it contains a tert-butyl group, a hexanoate chain, and a Fmoc-protected amino group . The search results do not provide specific applications for this exact molecule .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s molecular targets include the amino and carboxyl groups of other amino acids, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 330795-57-8
- Molecular Formula : C₂₅H₃₃ClN₂O₄
- Molecular Weight : 460.99 g/mol
- Structure: Features an L-lysine backbone with dual protecting groups: Fmoc (9-fluorenylmethoxycarbonyl): Protects the ε-amino group, removable under basic conditions (e.g., piperidine). tert-Butyl ester: Protects the α-carboxylic acid, cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA).
Applications :
Widely used in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy, enabling sequential deprotection during peptide chain elongation .
Comparison with Structurally Similar Compounds
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate Hydrochloride (CAS 7750-45-0)
- Molecular Formula : C₁₅H₃₁ClN₂O₄
- Molecular Weight : 338.87 g/mol
- Key Differences :
- Uses Boc (tert-butoxycarbonyl) instead of Fmoc for amine protection.
- Boc is acid-labile (removed with TFA), contrasting with Fmoc’s base sensitivity.
- Contains a second tert-butyl group, increasing hydrophobicity but reducing solubility in polar solvents compared to the target compound.
- Applications : Suitable for acid-stable synthesis strategies, often used in Boc-SPPS methodologies .
| Property | Target Compound | Boc-Protected Analog |
|---|---|---|
| Protection Group (Amine) | Fmoc | Boc |
| Deprotection Conditions | Base (e.g., piperidine) | Acid (e.g., TFA) |
| Molecular Weight (g/mol) | 460.99 | 338.87 |
| Solubility in DMF | High | Moderate |
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate Hydrochloride (CAS 99532-86-2)
- Molecular Formula : C₁₂H₂₅ClN₂O₄
- Molecular Weight : 296.79 g/mol
- Key Differences :
- Methyl ester replaces the tert-butyl ester, making the carboxyl group cleavable under milder basic conditions (e.g., NaOH).
- Lower molecular weight and polarity enhance solubility in aqueous-organic mixtures but reduce stability in acidic environments.
| Property | Target Compound | Methyl Ester Analog |
|---|---|---|
| Protection Group (Carboxyl) | tert-Butyl | Methyl |
| Deprotection Conditions | Acid (e.g., TFA) | Base (e.g., NaOH) |
| Solubility in Water | Low | Moderate |
(S)-tert-Butyl 2-amino-4-methylpentanoate Hydrochloride (CAS 2748-02-9)
- Molecular Formula: C₁₀H₂₂ClNO₂
- Molecular Weight : 223.74 g/mol
- Key Differences: Shorter carbon chain (pentanoate vs. hexanoate) with a branched methyl group. Lacks an Fmoc or Boc group, making it a simpler building block for non-peptide applications.
- Applications : Used in small-molecule drug synthesis and as a chiral intermediate .
| Property | Target Compound | Branched-Chain Analog |
|---|---|---|
| Chain Length | Hexanoate | Pentanoate |
| Functional Groups | Fmoc, tert-Butyl | Unprotected amine |
| Synthetic Flexibility | High (SPPS) | Limited |
Key Research Findings and Practical Considerations
- Orthogonal Protection : The target compound’s Fmoc/tert-Butyl combination allows sequential deprotection, critical for SPPS efficiency. In contrast, Boc-protected analogs require acidic conditions that may destabilize sensitive residues .
- Solubility Challenges : The tert-Butyl group in the target compound enhances solubility in organic solvents (e.g., DCM, DMF) but may complicate purification in polar systems. Methyl esters (e.g., CAS 99532-86-2) offer better aqueous compatibility .
- Stability : Fmoc’s base sensitivity necessitates careful handling to avoid premature deprotection. Boc analogs (e.g., CAS 7750-45-0) are more stable under basic conditions but require harsh acids for cleavage .
Biological Activity
tert-Butyl (S)-6-(Fmoc-amino)-2-aminohexanoate hydrochloride is a synthetic amino acid derivative primarily utilized in peptide synthesis and biological research. Its structure features a tert-butyl group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which are crucial for its function in various biochemical applications.
The compound acts as a protected amino acid, allowing for selective reactions during peptide synthesis. The Fmoc group protects the amino functionality of lysine, preventing premature reactions, while the tert-butyl ester protects the carboxylic acid group. This dual protection facilitates the formation of peptide bonds with other amino acids, making it essential in synthesizing complex peptides and proteins.
Applications in Research and Medicine
- Peptide Synthesis : Used extensively as a building block in the synthesis of peptides and proteins.
- Protein-Protein Interactions : Employed in studies to understand interactions between proteins, which are vital for cellular functions.
- Therapeutic Development : Plays a role in developing peptide-based drugs, particularly those targeting specific biological pathways.
Comparative Biological Activity
The biological activity of tert-butyl (S)-6-(Fmoc-amino)-2-aminohexanoate can be compared with other related compounds. Below is a summary of some derivatives and their respective activities:
| Compound | Antifibrinolytic Activity IC50 (mM) | Antiamidolytic Activity IC50 (mM) |
|---|---|---|
| EACA | 0.2 | - |
| H-EACA-NLeu-OH | <0.02 | 0.12 |
| HCl × H-EACA-Leu-OH | 0.08 | 13 |
| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |
This table illustrates that derivatives like H-EACA-NLeu-OH exhibit significantly higher antifibrinolytic potency compared to EACA, indicating potential applications in thrombolytic therapy .
Case Studies
- Antifibrinolytic Properties : Research has shown that derivatives of 6-aminohexanoic acid (Ahx), including those derived from this compound, exhibit strong antifibrinolytic activity by mimicking lysine residues in fibrin, thus inhibiting plasminogen activation .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). For instance, certain compounds showed significant inhibition of cell proliferation, suggesting potential use in cancer therapeutics .
- Inhibition of Platelet Aggregation : Compounds derived from Ahx have been studied for their ability to inhibit platelet aggregation induced by thrombin and collagen, making them candidates for antithrombotic therapies .
Q & A
Q. What are the primary applications of this compound in peptide synthesis?
This compound is a dual-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group at the 6-position protects the amine during iterative coupling, while the tert-butyl ester at the carboxyl group prevents undesired side reactions. The free α-amine (2-position, as a hydrochloride salt) enables sequential elongation of peptide chains. Its design allows selective deprotection under basic conditions (e.g., piperidine for Fmoc) while maintaining acid-labile tert-butyl ester stability .
Q. How should the compound be stored to ensure stability?
Store in a dark, dry place under inert gas (e.g., nitrogen) at room temperature. Moisture and oxygen exposure can hydrolyze the tert-butyl ester or induce Fmoc degradation. Use airtight containers and desiccants to prevent hygroscopic degradation, as indicated by storage codes P402, P403, and P233 .
Q. What safety precautions are critical when handling this compound?
Wear nitrile gloves, lab coats, and eye protection (P280). Avoid inhalation (P261) and skin contact (P305+P351+P338). Use fume hoods for weighing and synthesis steps. The compound may cause respiratory irritation (H335) and skin/eye damage (H315, H319) .
Q. What analytical methods confirm the compound’s purity and structure?
Use HPLC with UV detection (λ = 254–280 nm for Fmoc absorption) to assess purity (>95% as per COA data). Mass spectrometry (ESI-MS) validates molecular weight (460.99 g/mol), while ¹H/¹³C NMR confirms stereochemistry and tert-butyl/Fmoc group integrity .
Advanced Research Questions
Q. How can Fmoc deprotection conditions be optimized to minimize side reactions?
Deprotection with 20% piperidine in DMF (v/v) for 10–20 minutes typically removes Fmoc. Prolonged exposure may hydrolyze the tert-butyl ester. For sensitive sequences, substitute piperidine with DBU (1–2% in DMF) to reduce base-induced racemization. Monitor by ninhydrin or UV-Vis for completion .
Q. What solvent systems enhance coupling efficiency with this derivative?
Use DCM:DMF (1:1) for improved solubility and reduced steric hindrance during activation with HBTU/Oxyma Pure. Polar aprotic solvents like NMP may improve coupling yields for sterically hindered residues. Avoid DMSO, which can prematurely cleave the tert-butyl group under acidic conditions .
Q. How do temperature and humidity impact the compound’s stability during synthesis?
Elevated temperatures (>30°C) accelerate tert-butyl ester hydrolysis, while humidity (>50% RH) promotes Fmoc degradation. Conduct reactions under nitrogen with molecular sieves to maintain anhydrous conditions. For long-term storage, lyophilize aliquots and store at -20°C .
Q. What strategies mitigate racemization during peptide chain elongation?
Racemization at the α-carbon is minimized by:
- Using low temperatures (0–4°C) during activation.
- Adding additives like HOBt or Oxyma Pure to suppress base-induced epimerization.
- Limating coupling times to <1 hour. Validate enantiomeric purity via chiral HPLC or CD spectroscopy .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported tert-butyl ester stability?
Some studies report tert-butyl ester hydrolysis under mildly acidic conditions (e.g., 1% TFA), while others note stability. This discrepancy arises from solvent choice: TFA in DCM (low polarity) preserves the ester, whereas aqueous TFA accelerates hydrolysis. Validate conditions via LC-MS to monitor degradation products .
Q. Why do coupling yields vary across different peptide sequences?
Steric hindrance from bulky residues (e.g., Trp, Ile) reduces accessibility of the α-amine. Pre-activate the derivative with DIC/HOAt for 5 minutes before adding to the resin. For problematic sequences, employ double coupling protocols or microwave-assisted synthesis (50°C, 10 W) to enhance kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
